1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
The compound 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with two distinct pharmacophores:
A 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at position 2. This moiety is known for enhancing metabolic stability and binding affinity in enzyme inhibitors due to its rigid, electron-deficient structure .
A 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain at position 1.
This compound’s design aligns with trends in medicinal chemistry where 1,2,4-oxadiazole and piperidine derivatives are leveraged for their pharmacokinetic and target-specific advantages.
Properties
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-21(27-13-10-18(11-14-27)15-17-5-2-1-3-6-17)16-28-12-4-7-20(24(28)30)23-25-22(26-31-23)19-8-9-19/h1-7,12,18-19H,8-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWMRXDZPEQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Features
- Piperidine Ring : Known for its role in many psychoactive substances.
- Oxadiazole Moiety : Associated with antimicrobial and anti-inflammatory activities.
- Pyridinone Structure : Often linked to neuroprotective effects.
Neuropharmacological Effects
Research indicates that the compound exhibits significant neuropharmacological properties. It has been studied for its potential as a serotonin receptor modulator , which may influence mood and anxiety disorders. In vitro studies have shown that it interacts with serotonin receptors, leading to enhanced neurotransmitter activity .
Antimicrobial Properties
The oxadiazole component of the molecule has been linked to antimicrobial activity. Studies have demonstrated that derivatives of oxadiazoles possess potent antibacterial effects against a range of pathogens, including resistant strains . The specific compound may enhance these properties due to its unique structural features.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In various assays, it has shown the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions . This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Serotonin Receptor Interaction
The interaction with serotonin receptors suggests that the compound may modulate synaptic transmission in the central nervous system. This could be beneficial in treating conditions such as depression or anxiety.
Inhibition of Enzymatic Activity
The anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This pathway is critical in the production of inflammatory mediators .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The results indicated that it could potentially serve as a neuroprotective agent by modulating inflammatory responses in neural tissue .
Case Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The findings suggest that it could be developed as a new class of antibiotics, especially in light of rising antibiotic resistance .
Comparison with Similar Compounds
Key Observations:
Oxadiazole Substituents :
- The cyclopropyl group on the oxadiazole in the target compound offers steric and electronic advantages over bulkier groups (e.g., trifluoromethoxy or isopropyl). Cyclopropane’s small size improves membrane permeability and metabolic stability .
- Trifluoromethoxy (in ) increases lipophilicity but may introduce metabolic liabilities due to oxidative dealkylation .
- Isopropyl () enhances hydrophobic interactions but reduces aqueous solubility, a limitation avoided in the target compound .
Core Heterocycles :
- Pyridin-2(1H)-one (target compound) provides hydrogen-bonding sites for target engagement, similar to pyrazolo-pyrimidine () and xazolidin-2-one () cores.
- Pyrazolo-pyrimidine derivatives () are prevalent in kinase inhibitors, suggesting the target compound may share analogous mechanisms .
Piperidine/Benzyl Modifications :
- The 4-benzylpiperidine moiety in the target compound is structurally distinct from sulfonamide-linked piperidines () or methylsulfonyl-piperidine derivatives (). Benzyl groups are associated with blood-brain barrier penetration, hinting at CNS applications .
Q & A
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
